molecular formula C17H17N3O2 B5598060 2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No.: B5598060
M. Wt: 295.34 g/mol
InChI Key: OODGQTKDNJTQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.132076794 g/mol and the complexity rating of the compound is 401. The solubility of this chemical has been described as 25.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including those with oxazolo[4,5-b]pyridine and 1,2,4-triazolo[1,5-a]pyridine cores, are prominent in medicinal chemistry due to their versatile pharmacological activities. These compounds are synthesized and modified to enhance their therapeutic potential and selectivity for various targets within the body.

1. Anti-inflammatory and Analgesic Properties

Research has identified 2-(substituted phenyl)oxazolo[4,5-b]pyridines with significant anti-inflammatory and analgesic activities, offering a potential basis for developing non-acidic anti-inflammatory agents. These compounds display activity comparable to traditional NSAIDs like phenylbutazone or indomethacin but without gastrointestinal irritation, highlighting their therapeutic promise (Clark et al., 1978).

2. Antimicrobial Activities

The triazolopyridine and pyridotriazine derivatives, encompassing a variety of heterocyclic motifs, have been evaluated for their antimicrobial efficacy. These studies underline the potential of heterocyclic compounds in addressing microbial resistance, a growing concern in the pharmaceutical industry (Abdelhamid et al., 2017).

3. Anticancer and Antimicrobial Agents

New 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and assessed for their anticancer and antimicrobial activities. This research underscores the significance of heterocyclic compounds in developing novel therapeutics for cancer and infections, demonstrating broad-spectrum efficacy against various cancer cell lines and microbial strains (Katariya et al., 2021).

Properties

IUPAC Name

2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)16(21)19-13-9-12(7-6-11(13)3)17-20-15-14(22-17)5-4-8-18-15/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGQTKDNJTQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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